7-[(2-Chlorophenyl)methyl]-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione
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Overview
Description
7-[(2-Chlorophenyl)methyl]-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione is a synthetic compound belonging to the purine class of molecules Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Chlorophenyl)methyl]-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core is alkylated at the 7-position with (2-chlorophenyl)methyl chloride under basic conditions.
Amination: The 8-position is then functionalized with 3-ethoxypropylamine through a nucleophilic substitution reaction.
Methylation: Finally, the 3-position is methylated using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxypropylamino group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, purine derivatives are studied for their roles in cellular processes. This compound could be investigated for its potential to interact with nucleic acids or enzymes involved in purine metabolism.
Medicine
In medicine, 7-[(2-Chlorophenyl)methyl]-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione is explored for its potential therapeutic effects. It may exhibit activity against certain diseases by modulating biological pathways.
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and functionalization are of interest for creating new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[(2-Chlorophenyl)methyl]-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate specific pathways by binding to active sites or altering the conformation of target proteins. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant effects.
Theophylline: Used in respiratory diseases for its bronchodilator properties.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
7-[(2-Chlorophenyl)methyl]-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its chlorophenyl and ethoxypropylamino groups provide unique sites for further functionalization and potential therapeutic applications.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O3/c1-3-27-10-6-9-20-17-21-15-14(16(25)22-18(26)23(15)2)24(17)11-12-7-4-5-8-13(12)19/h4-5,7-8H,3,6,9-11H2,1-2H3,(H,20,21)(H,22,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGXHWFJRQCKQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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